Product packaging for 2-(6-Chloropyrimidin-4-yl)isoindoline(Cat. No.:)

2-(6-Chloropyrimidin-4-yl)isoindoline

Cat. No.: B13407117
M. Wt: 231.68 g/mol
InChI Key: RFQACCHNMZCSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyrimidin-4-yl)isoindoline serves as a versatile chemical intermediate for synthesizing novel phthalimide–pyrimidine hybrid compounds . These hybrids are of significant interest in medicinal chemistry, particularly in the development of new antitubercular agents . Research demonstrates that derivatives built from this core structure exhibit potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The mechanism of action for these potent hybrids involves the inhibition of the essential mycobacterial enoyl acyl carrier protein reductase, InhA . Molecular docking studies confirm that these compounds effectively interact with the catalytic site of the InhA enzyme, binding with key residues like Tyr158 and the NAD+ cofactor, which is crucial for their activity . The pyrimidine scaffold is a recognized pharmacophore in drug discovery, and its integration into hybrid molecules is a validated strategy for creating bioactive compounds with potential oral bioavailability . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3 B13407117 2-(6-Chloropyrimidin-4-yl)isoindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C12H10ClN3/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2

InChI Key

RFQACCHNMZCSDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=NC=N3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of the Isoindoline Pyrimidine Scaffold

Strategic Approaches to the Synthesis of 2-(6-Chloropyrimidin-4-yl)isoindoline Precursors

The synthesis of precursors to this compound is a critical first step that dictates the feasibility of subsequent derivatization. The focus is often on creating a stable, key intermediate that can be readily functionalized.

A pivotal intermediate in the synthesis of various isoindoline-pyrimidine hybrids is 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione. researchgate.net The synthesis of this compound is typically achieved through a multi-step process. The common starting material is 4-aminouracil, which undergoes chlorination by refluxing with phosphorus oxychloride (POCl₃). researchgate.net This step yields 6-amino-2,4-dichloropyrimidine. researchgate.net

Subsequently, the 6-amino-2,4-dichloropyrimidine is reacted with phthalimide in the presence of a basic medium such as piperidine. researchgate.net The reaction proceeds via a nucleophilic substitution where the phthalimide, acting as a weak nucleophilic amine, selectively attacks the C-4 position of the dichloropyrimidine. researchgate.net This regioselectivity is crucial for the formation of the desired intermediate, 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione. researchgate.net This intermediate serves as a versatile starting point for further modifications. researchgate.net

Table 1: Synthesis Pathway of a Key Intermediate

Step Reactants Reagents/Conditions Product
1 4-Aminouracil Phosphorus oxychloride (POCl₃), Reflux 6-Amino-2,4-dichloropyrimidine

Halogenation is a fundamental strategy for functionalizing both pyrimidine (B1678525) and isoindoline (B1297411) rings, as the introduced halogen atoms can serve as handles for subsequent cross-coupling reactions or nucleophilic substitutions. nih.gov For pyrimidine scaffolds, direct halogenation can be achieved using various reagents. For instance, methods have been developed for the regioselective C3 halogenation of related pyrazolo[1,5-a]pyrimidines using potassium halide salts in conjunction with a hypervalent iodine(III) reagent, which proceeds efficiently in water at room temperature. nih.gov Such approaches highlight the potential for environmentally benign functionalization of the pyrimidine core. nih.gov

The isoindoline-1,3-dione (phthalimide) portion of the molecule can also be functionalized. nih.govmdpi.com Synthetic routes often start with substituted phthalic anhydrides to introduce functionality onto the aromatic ring of the isoindoline moiety from the outset. mdpi.compreprints.org These functional groups can then be modified in later steps. The versatility of the isoindoline core is evident in its presence in numerous bioactive compounds, where functionalization plays a key role in modulating activity. mdpi.compreprints.org

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Once the core isoindoline-pyrimidine scaffold is assembled, various derivatization strategies can be employed to expand the molecular library and explore structure-activity relationships.

A common and effective method for derivatization involves the condensation reaction of an amino-functionalized isoindoline-pyrimidine with various aromatic aldehydes to form Schiff bases (imines). Specifically, the amino group on the pyrimidine ring of 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione can react with substituted benzaldehydes. researchgate.net This reaction typically proceeds under reflux conditions and leads to the formation of 2-(2-chloro-6-((benzylidene)amino)pyrimidin-4-yl)isoindoline-1,3-dione derivatives. researchgate.net This strategy allows for the systematic introduction of a wide array of substituents on the aromatic ring, thereby modifying the steric and electronic properties of the final molecule. researchgate.net

Table 2: Examples of Schiff Base Derivatives

Aldehyde Reactant Resulting Schiff Base Derivative
Benzaldehyde 2-(2-chloro-6-((benzylidene)amino)pyrimidin-4-yl)isoindoline-1,3-dione
3-Methylbenzaldehyde 2-(2-chloro-6-((3-methylbenzylidene)amino)pyrimidin-4-yl)isoindoline-1,3-dione

Hydrazone derivatives represent another important class of compounds accessible from the isoindoline-pyrimidine scaffold. mdpi.comnih.gov The synthesis of hydrazones involves the reaction of a hydrazide with an aldehyde or ketone. mdpi.com In the context of the isoindoline-pyrimidine scaffold, this is often achieved by first introducing a hydrazine group onto the pyrimidine ring, typically by substituting the chlorine atom at the C-2 position with hydrazine hydrate. The resulting 2-(6-amino-2-hydrazinylpyrimidin-4-yl)isoindoline-1,3-dione can then be condensed with various aromatic aldehydes. This reaction yields a series of 2-(6-amino-2-(2-(arylidene)hydrazinyl)pyrimidin-4-yl)isoindoline-1,3-dione derivatives. researchgate.net This method provides a facile route to compounds with an extended conjugation system and additional hydrogen bonding capabilities. researchgate.netnih.gov

The chlorine atom on the pyrimidine ring of this compound and its precursors is activated towards nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This reactivity is a cornerstone for scaffold modification, allowing for the introduction of a wide range of nucleophiles. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

This strategy has been employed to synthesize various derivatives by reacting 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione with different primary and secondary aliphatic amines. researchgate.net These reactions lead to the formation of 2-[6-amino-2-(alkylamino)pyrimidin-4-yl]-1H-isoindole-1,3(2H)-dione derivatives, effectively replacing the chloro group with a variety of amino substituents. researchgate.net This SNAr approach is highly valuable for creating libraries of compounds with diverse functional groups attached to the pyrimidine core, enabling fine-tuning of the molecule's properties. mdpi.com

Table 3: SNAr Reactions on the Pyrimidine Ring

Nucleophile Product
Methylamine 2-(6-amino-2-(methylamino)pyrimidin-4-yl)isoindoline-1,3-dione
Diethylamine 2-(6-amino-2-(diethylamino)pyrimidin-4-yl)isoindoline-1,3-dione
Piperidine 2-(6-amino-2-(piperidin-1-yl)pyrimidin-4-yl)isoindoline-1,3-dione

Catalytic Methods in Scaffold Construction and Modification

The synthesis of molecules like this compound involves the formation of both the isoindoline ring system and the C-N bond connecting it to the pyrimidine moiety. Various catalytic methods are instrumental in achieving these transformations efficiently.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for constructing isoindoline cores and for coupling reactions. Palladium-catalyzed C-H activation is a powerful strategy for the direct synthesis of the isoindoline scaffold from benzylamines, often involving an ortho-C–H alkenylation followed by an intramolecular aminative cyclization. This approach can be more atom-economical than traditional multi-step methods.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are pivotal for forming the crucial C-N bond between a pre-formed isoindoline and a chloropyrimidine. For instance, the reaction of an indolylboronic acid with a dichloropyrimidine proceeds regioselectively under palladium catalysis.

Copper-Catalyzed Coupling: Copper catalysts offer a less expensive and less toxic alternative to palladium for certain coupling reactions. Copper(I) iodide has been shown to efficiently catalyze the deformylative C-N coupling of formamides with isoindolinone-3-ols, demonstrating its utility in forming C-N bonds at the C(3) position of the isoindoline ring system ias.ac.in. This suggests the potential for copper-catalyzed methods in linking isoindoline nucleophiles to pyrimidine electrophiles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. In the context of the isoindoline-pyrimidine scaffold, microwave-assisted nucleophilic aromatic substitution (SNAr) is particularly effective for coupling substituted phenols or amines to a chloropyrimidine core mdpi.comnih.govmdpi.comresearchgate.net. This method is highly relevant for the final step in the synthesis of this compound, where the isoindoline nitrogen atom displaces a chlorine atom on the 4,6-dichloropyrimidine ring.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful synthesis of complex heterocyclic systems hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. The formation of the this compound scaffold, likely via a nucleophilic aromatic substitution (SNAr) reaction between isoindoline and 4,6-dichloropyrimidine, is sensitive to several parameters.

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used for SNAr reactions as they can solvate the charged intermediates effectively.

Base and Catalyst: The presence of a base is often necessary to deprotonate the nucleophile (isoindoline) or to scavenge the HCl byproduct. Common bases include organic amines like diisopropylethylamine (DIPEA) or inorganic bases such as cesium carbonate (Cs₂CO₃). The choice and amount of base can be critical for achieving optimal results.

Temperature and Reaction Time: SNAr reactions on electron-deficient rings like chloropyrimidines can often be sluggish and require elevated temperatures to proceed at a reasonable rate. Microwave heating has proven to be a highly effective method for rapidly achieving the necessary temperatures (e.g., 150-180 °C), significantly reducing reaction times from hours to minutes mdpi.comnih.govmdpi.comresearchgate.net.

The regioselectivity of SNAr reactions with dichloropyrimidines is a critical consideration. Nucleophilic substitution on 4,6-dichloropyrimidine generally occurs at the 4-position. However, the presence of other substituents on the pyrimidine ring can alter this selectivity wuxiapptec.commdpi.comresearchgate.netwuxiapptec.com.

Below are data tables illustrating the optimization of reaction conditions for analogous synthetic transformations, which are instructive for the synthesis of the target compound.

Table 1: Optimization of Microwave-Assisted SNAr Coupling of a Piperidine Carboxylate with Substituted Phenols

This table, adapted from a study on related 4,6-disubstituted pyrimidines, demonstrates the typical conditions for coupling a nucleophile to a chloropyrimidine intermediate.

EntryNucleophileBaseSolventTemperature (°C)MethodTimeYield (%)
12,4-DifluorophenolCs₂CO₃NMP180Microwave20 min45-67
2Substituted PhenolCs₂CO₃NMP180Microwave20 min45-67

Data derived from studies on analogous pyrimidine systems.

Table 2: Optimization of Reaction Conditions for Isoindoline Synthesis

This table showcases the effect of different conditions on the yield of isoindoline-type products from various synthetic routes.

EntryCatalyst / ReagentSolventTemperature (°C)TimeYield (%)
1Pd(II)-salt, Ag(I)-salt---Moderate to Excellent
2TFA (20 equiv)CH₂Cl₂23-Good
3Biacidic CarbonEtOHReflux20 min91
4Biacidic Carbonneat13010-30 min95
5NoneDMF1204 hAverage
6Noneneat1302 hExcellent

This table compiles data from various isoindoline synthesis methodologies to illustrate common optimization parameters.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(6-Chloropyrimidin-4-yl)isoindoline, might interact with a biological target, typically a protein or enzyme.

While docking studies specifically for this compound against all the listed targets are not extensively documented, the pyrimidine (B1678525) core is a well-known "hinge-binding" motif in numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). bohrium.comnih.gov

CDK2 and CDK9: Studies on pyrimidine-based inhibitors targeting CDK2 and CDK9 consistently show a characteristic binding mode within the ATP-binding pocket. acs.orgnih.govnih.gov The pyrimidine scaffold typically forms one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of a key residue in the hinge region of the kinase. For CDK9, this interaction often involves the residue Cys106. bohrium.com The isoindoline (B1297411) portion of the molecule would likely occupy the pocket extending towards the solvent-exposed region, where its interactions can contribute to both affinity and selectivity. The chlorine atom on the pyrimidine ring can further modulate electronic properties and occupy small hydrophobic pockets. acs.org

InhA and PDE7A: Direct molecular docking analyses of pyrimidinyl-isoindoline scaffolds against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis or Phosphodiesterase 7A (PDE7A) are not prominently featured in available research. However, docking is a standard method for identifying potential inhibitors for these enzymes. nih.gov For InhA, inhibitors typically form interactions with the NAD+ cofactor and key residues like Tyr158. researchgate.net A hypothetical docking of this compound would explore its ability to fit within this active site and establish favorable interactions.

Based on analyses of analogous pyrimidine and isoindoline-containing compounds, the key intermolecular interactions governing the binding of this compound can be predicted. nih.govresearchgate.netmdpi.com

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are primary hydrogen bond acceptors. This interaction with the kinase hinge region (e.g., the NH group of Cys106 in CDK9) is critical for anchoring the ligand in the ATP-binding site. bohrium.commdpi.com

Hydrophobic and Aromatic Interactions: The isoindoline moiety and the pyrimidine ring itself provide aromatic surfaces capable of engaging in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site, such as phenylalanine or leucine. mdpi.com These interactions are vital for stabilizing the ligand-protein complex.

The table below summarizes the predicted key interactions for a pyrimidine-isoindoline scaffold within a typical kinase active site.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Residues (Examples)
Hydrogen Bonding Pyrimidine Ring NitrogensCys106, Leu83 (Kinase Hinge Region)
Hydrophobic Contacts Isoindoline, Pyrimidine RingsIle10, Val18, Ala31, Leu135
π-π Stacking Isoindoline, Pyrimidine RingsPhe80, Phe141

The conformation of the ligand when bound to its target is crucial for achieving optimal inhibitory activity. For this compound, the key conformational feature is the torsion angle around the single bond connecting the isoindoline nitrogen to the pyrimidine ring. This rotation determines the relative orientation of the two ring systems. Docking studies reveal that the ligand adopts a relatively planar conformation to fit into the flat, hydrophobic ATP-binding cleft of kinases. acs.org This specific, low-energy bound conformation allows the pyrimidine to effectively engage the hinge region while the isoindoline moiety establishes favorable contacts in other parts of the pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel molecules and identify the key chemical features that influence potency.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models for series of related compounds. nih.gov While a specific 3D-QSAR model for this compound is not available, numerous studies on pyrimidine-based kinase inhibitors have successfully employed these techniques. bohrium.comresearchgate.net

These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to either increase or decrease biological activity. For a series of pyrimidine-based CDK9 inhibitors, 3D-QSAR models have shown high predictive ability. bohrium.com The statistical validation of such models is crucial, with key parameters often reported as follows:

3D-QSAR ModelParameterTypical ValueDescription
CoMFA/CoMSIA q² (cross-validated r²)> 0.5Indicates good internal predictive ability.
r² (non-cross-validated)> 0.6Shows the correlation between predicted and actual data.

These studies on analogous systems suggest that a 3D-QSAR model could effectively predict the inhibitory potential of new derivatives based on the this compound scaffold. researchgate.netresearchgate.net

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Based on docking and QSAR studies of related compounds, a pharmacophore model for kinase inhibition by a pyrimidinyl-isoindoline scaffold can be proposed. nih.govresearchgate.net

The key pharmacophoric features would include:

Hydrogen Bond Acceptors (HBA): At least one, and typically two, corresponding to the nitrogen atoms in the pyrimidine ring. These are essential for the hinge-binding interaction. researchgate.net

Aromatic/Hydrophobic Region (HY/AR): The isoindoline group serves as a significant hydrophobic and aromatic feature that occupies a corresponding hydrophobic pocket in the enzyme.

Aromatic/Hydrophobic Region (HY/AR): The pyrimidine ring itself also contributes as a core aromatic feature.

Pharmacophoric FeatureCorresponding Structural ElementRole in Binding
Hydrogen Bond Acceptor (HBA)Pyrimidine NitrogensAnchors the ligand to the kinase hinge region.
Aromatic/Hydrophobic (AR/HY)Isoindoline Ring SystemStabilizes binding via hydrophobic interactions.
Aromatic/Hydrophobic (AR/HY)Pyrimidine Ring SystemCore scaffold interaction within the ATP pocket.

This pharmacophore model provides a blueprint for designing new molecules based on the this compound structure, guiding modifications to enhance potency and selectivity. researchgate.netnih.gov

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations offer profound insights into the structural and electronic properties of molecules, serving as a powerful complement to experimental data. For a molecule like this compound, these computational approaches can elucidate its three-dimensional geometry, the nature of its chemical bonds, and its spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. This method is frequently employed to determine the optimized molecular geometry, electronic properties, and reactivity of organic compounds.

For a molecule such as this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict key structural parameters. These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's most stable three-dimensional conformation.

Furthermore, DFT is instrumental in analyzing the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

These computational studies on related pyrimidine derivatives have successfully utilized DFT to understand their structural and electronic characteristics, providing a reliable precedent for its application to this compound.

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies

Non-covalent interactions (NCIs) play a pivotal role in determining the packing of molecules in a crystal lattice and the formation of supramolecular assemblies. NCI analysis, often based on the reduced density gradient (RDG), is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking.

In the context of this compound, NCI analysis can reveal how individual molecules interact with each other in the solid state. This understanding is crucial for rationalizing the observed crystal structure and predicting the material's properties. For instance, the analysis can identify specific hydrogen bonding patterns or aromatic stacking interactions that stabilize the crystal packing. While direct NCI studies on this specific compound are not available, research on related heterocyclic structures demonstrates the power of this method in elucidating supramolecular chemistry.

Prediction of Spectroscopic Data (NMR, IR, MS) for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the theoretical chemical shifts can be obtained. These predicted spectra are then compared with experimental data to confirm the proposed structure. This approach has been successfully applied to a wide range of heterocyclic compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. The predicted IR spectrum, with its characteristic absorption bands, can be compared with the experimental spectrum to identify functional groups and confirm the molecular structure.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation patterns of molecules. By calculating the energies of different fragmentation pathways, it is possible to rationalize the observed peaks in the experimental mass spectrum, providing further evidence for the compound's structure.

The application of these computational techniques to this compound would provide a comprehensive theoretical understanding of its structure, electronics, and spectroscopic properties, complementing and guiding experimental investigations.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Correlating Structural Modifications with Biological Potency

The potency of isoindoline-based compounds is significantly influenced by the nature and position of substituents on both the isoindoline (B1297411) and pyrimidine (B1678525) rings.

The substitution pattern on the core structure of 2-(6-Chloropyrimidin-4-yl)isoindoline plays a pivotal role in modulating its biological activity. For instance, in related pyrido[2,3-d]pyrimidin-7-one analogs, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the pyrimidine ring resulted in compound 6c with enhanced potency and bioavailability compared to the initial lead compound 4b researchgate.net. Furthermore, replacement of the 6-(2,6-dichlorophenyl) moiety of 4b with a 6-(3',5'-dimethoxyphenyl) functionality led to a highly selective FGFr tyrosine kinase inhibitor, 4e researchgate.net.

In the context of 4-indolyl-2-arylamino pyrimidine derivatives, substituents on the phenyl ring have a significant effect on anti-inflammatory activity. Specifically, open-chain aliphatic amines at the 4-position of the phenyl ring showed that anti-inflammatory activity increased with the extension of the chain length nih.gov. The presence of an amino group at the 5-position of the phenyl ring was also found to be a crucial pharmacophore for maintaining anti-inflammatory activity nih.gov.

The strategic placement and chemical nature of substituents can steer the compound's selectivity towards different biological targets. For example, within a series of pyrido[2,3-d]pyrimidin-7-one compounds, substitutions at the 3- and 4-positions of the phenylamino (B1219803) moiety led to improved potency and selectivity in both target-based and cell-based assays for Abl kinase inhibition researchgate.net.

The development of subtype-selective cyclophilin inhibitors has demonstrated that making novel interactions with non-conserved residues in adjacent exo-sites can confer high selectivity. This was achieved by designing macrocycles that bind to the active site of cyclophilin D (CypD) and also interact with the S2 pocket, resulting in inhibitors with 21- to >10,000-fold selectivity over other cyclophilins nih.gov. This principle of exploiting secondary binding pockets could be applied to the design of more selective this compound analogs.

Mechanistic Elucidation of Biochemical Actions

The therapeutic potential of this compound and related compounds stems from their ability to inhibit specific enzyme pathways crucial for the survival and proliferation of pathogens or cancer cells.

Mycobacterial InhA: The mycobacterial enoyl reductase, InhA, is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. Direct inhibitors of InhA, such as the 4-hydroxy-2-pyridones, have shown potent bactericidal activity against drug-sensitive and isoniazid-resistant clinical isolates. nih.govorientjchem.org These compounds bind specifically to InhA in an NADH-dependent manner, blocking the enoyl-substrate binding pocket. nih.govorientjchem.org While direct studies on this compound are not available, its structural components suggest potential for InhA inhibition.

CDK2/9: Cyclin-dependent kinases 2 and 9 (CDK2/9) are critical regulators of cell cycle progression and transcription. Inhibitors of CDK2/9, such as Fadraciclib (CYC065), have demonstrated preclinical efficacy in various cancers, including acute myeloid leukemia (AML) and aneuploid cancers. nih.govnih.govresearchgate.net Fadraciclib, a 2,6,9-trisubstituted purine (B94841) analog, selectively inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The pyrimidine core of this compound is a common feature in many kinase inhibitors, suggesting a potential for similar activity. Fadraciclib has IC50 values of 5 nM for CDK2 and 26 nM for CDK9. probechem.commedchemexpress.com

The inhibitory action of these compounds is rooted in their specific molecular interactions with the target enzymes. For instance, the nonspecific inhibition of 1,4-dihydropyridine (B1200194) calcium channel drug binding can arise from the interaction of an inhibitor's phenyl ring with the site on the calcium channel receptor where the phenyl ring portion of the drug must interact nih.gov.

In the case of direct InhA inhibitors, biophysical studies have revealed that compounds like the 4-hydroxy-2-pyridones bind to the InhA-NADH complex and physically block the binding pocket for the enoyl-substrate nih.govorientjchem.org. This prevents the reduction step in fatty acid elongation, ultimately leading to bacterial cell death.

For CDK2/9 inhibitors like Fadraciclib, the mechanism involves direct inhibition of CDK2, which results in cell cycle arrest, and blockade of CDK9, which halts RNA polymerase II (RNAPII) transcriptional activity, consequently inducing apoptosis nih.govresearchgate.net. This dual inhibition also leads to the downregulation of anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net

Identification of Key Structural Determinants for Molecular Efficacy

Based on the analysis of related compounds, several key structural features of this compound are likely crucial for its molecular efficacy:

The Isoindoline Moiety: This rigid, bicyclic structure serves as a scaffold, properly orienting the chloropyrimidine group for interaction with the target enzyme. Modifications to the isoindoline ring can influence solubility and pharmacokinetic properties.

The Chloropyrimidine Ring: The pyrimidine ring is a well-known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The chlorine atom at the 6-position is an important feature, potentially acting as a key interaction point or influencing the electronic properties of the ring system.

The Linker: The direct linkage between the isoindoline nitrogen and the pyrimidine C4-position creates a specific conformational arrangement that will be critical for fitting into the binding site of a target protein.

The combination of a planar aromatic system (chloropyrimidine) and a more three-dimensional scaffold (isoindoline) provides a framework that can be further decorated with substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

Solid State Characterization and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

No single-crystal X-ray diffraction data has been reported for 2-(6-Chloropyrimidin-4-yl)isoindoline. Such an analysis would be required to determine the precise three-dimensional arrangement of the atoms within the crystal lattice.

Determination of Molecular Conformation and Torsion Angles

Without SC-XRD data, the specific molecular conformation and the torsion angles that define the spatial relationship between the isoindoline (B1297411) and chloropyrimidine rings in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonds, π-π Stacking)

An analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the assembly of this compound molecules in a crystalline solid is not possible without experimental crystallographic data.

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification

No powder X-ray diffraction patterns for this compound have been found in the reviewed literature. PXRD is a key technique for identifying the crystalline form of a solid material and for quality control.

Role of Noncovalent Interactions in Supramolecular Network Formation

A discussion on the role of noncovalent interactions in the formation of a supramolecular network for this compound is speculative without experimental evidence from solid-state characterization techniques.

No Publicly Available Research Found for "this compound" in Chemical Biology Applications

Following a comprehensive search of scientific databases and publicly available literature, no specific research articles or detailed data could be found for the chemical compound This compound within the context of chemical biology applications. Therefore, it is not possible to provide a detailed, evidence-based article on its use in the design of molecular probes, as target-specific inhibitors, in lead optimization, or in the exploration of related derivatives for enzyme modulation as per the requested outline.

The individual components of the molecule, the pyrimidine (B1678525) and isoindoline scaffolds, are well-known in medicinal chemistry and have been incorporated into a wide range of biologically active compounds. Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, the isoindoline core is a feature of several approved drugs and is recognized as a "privileged structure" in drug discovery due to its favorable binding properties with various biological targets.

However, the specific combination of these two scaffolds in the form of This compound does not appear in the accessible scientific literature in the context of the detailed applications requested. This suggests that either research into this specific compound has not been published, is proprietary and not in the public domain, or the compound may be a novel entity that has not yet been extensively studied for its biological applications.

Without specific research data, any discussion on the applications of This compound would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. The creation of data tables and detailed research findings is unachievable in the absence of primary literature.

Researchers interested in the potential of this scaffold could consider synthesizing the compound and screening it for various biological activities, thereby generating the novel data required to explore its applications in chemical biology.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Chloropyrimidin-4-yl)isoindoline?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common approach starts with functionalized isoindoline derivatives reacting with 6-chloropyrimidine precursors. For example, substituting a halogen atom (e.g., bromine) on isoindoline with a chloropyrimidine moiety via Buchwald-Hartwig coupling or Ullmann-type reactions can yield the target compound. Purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. Which analytical techniques are optimal for structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-III for visualization .
  • NMR spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm) and chlorine-induced splitting patterns.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Thermogravimetric analysis (TGA) : Assess thermal stability .

Q. How can researchers predict the biological activity of this compound?

Structure-activity relationship (SAR) studies of analogous compounds (e.g., chlorinated heterocycles) suggest potential kinase inhibition (e.g., EGFR) or antitumor activity. In silico docking (AutoDock, Schrödinger) can model interactions with target proteins like EGFR or DNA topoisomerases. Validate predictions with in vitro assays (e.g., cell viability or enzymatic inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield .
  • Process analytics : Monitor intermediates via HPLC to identify bottlenecks .

Q. What strategies address contradictory biological activity data across studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols).
  • Metabolite profiling : Use LC-MS to detect degradation products that may influence activity.
  • Crystallographic analysis : Resolve structural polymorphisms affecting binding affinity .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate binding dynamics with proteins (e.g., EGFR) over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for SAR optimization .

Q. How should crystallographic refinement account for displacement parameters in this compound?

Use anisotropic refinement in SHELXL to model atomic displacement parameters (ADPs). For disordered regions (e.g., flexible chloropyrimidine groups), apply restraints or split positions. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. Can electrochemical methods enhance functionalization of the chloropyrimidine moiety?

Yes. Electrochemical reductive cross-coupling with aryl halides enables C–C bond formation under mild conditions. Optimize parameters (e.g., electrode material, current density) to minimize side reactions. This method avoids traditional catalysts, reducing metal contamination .

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